Becaplermin

Diabetic Foot Ulcer Wound Healing Growth Factor Therapy

Becaplermin (CAS 165101-51-9) is a recombinant human platelet-derived growth factor B-chain homodimer (rhPDGF-BB), produced by insertion of the PDGF-B gene into *Saccharomyces cerevisiae*. It is the active pharmaceutical ingredient in REGRANEX® Gel 0.01%, which contains 100 µg of becaplermin per gram in a sodium carboxymethylcellulose-based topical gel.

Molecular Formula C10H13NO
Molecular Weight 0
CAS No. 165101-51-9
Cat. No. B1179602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBecaplermin
CAS165101-51-9
Molecular FormulaC10H13NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Becaplermin (CAS 165101-51-9): Recombinant Human PDGF-BB for Diabetic Ulcer Procurement


Becaplermin (CAS 165101-51-9) is a recombinant human platelet-derived growth factor B-chain homodimer (rhPDGF-BB), produced by insertion of the PDGF-B gene into *Saccharomyces cerevisiae* [1]. It is the active pharmaceutical ingredient in REGRANEX® Gel 0.01%, which contains 100 µg of becaplermin per gram in a sodium carboxymethylcellulose-based topical gel [2]. Becaplermin is biologically similar to endogenous PDGF-BB and promotes wound healing by enhancing granulation tissue formation, cell proliferation, and angiogenesis [3]. It is FDA-approved as an adjunct to good ulcer care for the treatment of lower extremity diabetic neuropathic ulcers that extend into the subcutaneous tissue and have adequate blood supply [2].

Becaplermin: Why PDGF-AA, PDGF-AB, or Other Growth Factors Cannot Be Interchanged


Becaplermin is a specific isoform of PDGF (rhPDGF-BB) with a unique receptor binding profile and potency that is not shared by other PDGF isoforms or other growth factor classes. Among the three endogenous PDGF isoforms (PDGF-AA, PDGF-AB, and PDGF-BB), PDGF-BB is the only isoform that retains the full biological activity of PDGF, and it is the only isoform that binds with high affinity to the PDGF-β receptor [1]. This specific receptor interaction activates distinct downstream signaling cascades (e.g., PI3K/AKT, MAPK) that are critical for effective wound repair [2]. Generic substitution with other PDGF isoforms or alternative growth factors like EGF or bFGF is not equivalent; head-to-head studies demonstrate that different growth factors exhibit distinct efficacy profiles and routes of administration, with no evidence that they are interchangeable with becaplermin [3]. Consequently, substituting a different PDGF isoform or a different growth factor would alter the pharmacological profile and is not supported by clinical evidence.

Becaplermin Quantitative Evidence: Head-to-Head and Cross-Study Comparisons


Becaplermin vs. Placebo Gel: 43% Relative Increase in Complete Wound Closure (Phase III RCT)

In a multicenter, double-blind, placebo-controlled Phase III trial of 382 patients with chronic diabetic neuropathic ulcers, becaplermin gel 100 µg/g applied once daily significantly increased the incidence of complete wound closure by 43% relative to placebo gel (50% vs. 35%, p=0.007). The time to achieve complete wound closure was reduced by 32% (86 days vs. 127 days; p=0.013) [1].

Diabetic Foot Ulcer Wound Healing Growth Factor Therapy

Becaplermin vs. Placebo: 48% vs. 25% Complete Healing in Diabetic Foot Ulcers (RCT)

In a randomized controlled trial of 118 patients with diabetic foot ulcers, treatment with becaplermin resulted in proper healing in 48% of patients (29/61) compared to 25% of patients (14/57) in the placebo group, representing an absolute increase of 23 percentage points [1]. A pooled analysis across four randomized studies confirmed a significant reduction in time to complete healing with becaplermin gel 100 µg/g compared to placebo gel (p=0.01), with the 35th percentile of healing time reduced by 30% (14.1 weeks vs. 20.2 weeks) [2].

Diabetic Foot Ulcer Wound Healing Placebo-Controlled Trial

Becaplermin vs. Placebo in Pressure Ulcers: Significant Reduction in Ulcer Volume (Phase II RCT)

In a Phase II randomized, double-blind, placebo-controlled study of 124 adults with chronic full-thickness pressure ulcers, once-daily treatment with becaplermin gel 100 µg/g or 300 µg/g significantly increased the incidences of complete and ≥90% healing and significantly reduced the median relative ulcer volume at endpoint compared to placebo gel (p < 0.025 for all comparisons) [1]. Becaplermin gel 300 µg/g did not result in a significantly greater incidence of healing than 100 µg/g, indicating a plateau in dose-response [1].

Pressure Ulcers Wound Healing Ulcer Volume

Becaplermin vs. Other Growth Factors (EGF, bFGF, VEGF): Highest Volume of Clinical Evidence for DFU Healing (HTA Review of 25 Studies)

A Health Technology Assessment (HTA) identified 25 studies comparing becaplermin, recombinant human epidermal growth factor (rhEGF), basic fibroblast growth factor (bFGF), and metabolically active skin grafts (Dermagraft, Apligraf) with standard wound care for diabetic foot ulcers (DFU). Treatment with becaplermin resulted in a higher incidence of complete wound closure and shorter time to complete wound healing with statistically significant differences [1]. Notably, another HTA found no statistically significant benefit of becaplermin compared to the extracellular wound matrix OASIS, nor for bFGF compared to placebo, underscoring that not all growth factor therapies are equivalent [2].

Diabetic Foot Ulcer Growth Factors Health Technology Assessment

Becaplermin vs. Hydrogel: No Superiority in Hypertensive Leg Ulcers (Negative Finding, Defines Scope of Use)

In a randomized, double-blind controlled trial of 59 patients with hypertensive leg ulcers, complete wound closure rates after 8 weeks were comparable for becaplermin gel (5/28 patients, 17.9%) and hydrogel dressing (3/31 patients, 9.7%). The 8 percentage-point difference (95% CI, -10% to 26%) was not statistically significant [1]. This negative finding, published in a high-impact dermatology journal, is critical for defining the boundaries of becaplermin's clinical utility and preventing off-label use where evidence of benefit is lacking.

Hypertensive Leg Ulcer Wound Healing Hydrogel Dressing

Becaplermin (CAS 165101-51-9): Prioritized Procurement for Clinical and Research Applications


Adjunctive Therapy for Non-Healing Diabetic Foot Ulcers (DFU)

For patients with chronic, full-thickness (Stage III/IV) diabetic neuropathic ulcers that have failed standard wound care, becaplermin gel 0.01% (100 µg/g) should be considered as an adjunct to good wound care. Evidence from multiple randomized controlled trials demonstrates a significant increase in complete wound closure rates (e.g., 50% vs. 35% at 20 weeks) and a reduction in healing time (e.g., 86 days vs. 127 days) compared to placebo [1]. The evidence is strongest for this specific indication, making it the primary scenario for clinical procurement. Furthermore, a health technology assessment suggests becaplermin is cost-effective in this context [2].

Research and Development of Novel Wound Healing Therapies

Becaplermin serves as a gold-standard positive control in preclinical and clinical studies investigating novel wound healing agents for diabetic ulcers. Its well-characterized mechanism of action (PDGF-BB receptor agonism) and robust clinical efficacy data provide a benchmark for comparative efficacy studies [1]. Furthermore, its established formulation (0.01% gel) can be used as a reference for developing new topical delivery systems for growth factors [2]. Comparative studies, such as those evaluating BioChaperone PDGF-BB, directly use becaplermin as the active comparator, highlighting its role as a reference standard [3].

Off-Label Use in Chronic Pressure Ulcers

In specialized wound care centers managing patients with recalcitrant full-thickness pressure ulcers, becaplermin gel may be considered as an off-label therapy. A Phase II randomized trial showed that once-daily application significantly improved healing outcomes (complete healing and reduction in ulcer volume) compared to placebo gel (p < 0.025) [1]. This evidence supports its procurement for use in carefully selected cases where other treatments have failed and where the potential benefits are judged to outweigh the risks.

Avoid Use in Hypertensive Leg Ulcers (Martorell's Ulcer)

Based on a high-quality randomized controlled trial that found no significant benefit of becaplermin over hydrogel dressing for wound closure in hypertensive leg ulcers (8 percentage-point difference, 95% CI: -10% to 26%) [1], procurement and use of becaplermin for this specific condition is not supported by evidence and should be avoided in favor of established treatments like surgical skin grafting. This negative finding is crucial for guiding appropriate resource allocation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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